3-Amino-6-methoxypicolinic acid
Overview
Description
3-Amino-6-methoxypicolinic acid: is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is a derivative of picolinic acid, featuring an amino group at the third position and a methoxy group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methoxypicolinic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypicolinic acid.
Nitration: The 6-methoxypicolinic acid undergoes nitration to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-6-methoxypicolinic acid can undergo oxidation reactions, typically leading to the formation of corresponding oxides or quinones.
Reduction: The compound can be reduced further to modify the amino group or the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: 3-Amino-6-methoxypicolinic acid can be used as a ligand in coordination chemistry, aiding in the development of new catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3-Amino-6-methoxypicolinic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The amino and methoxy groups play crucial roles in binding to the active sites of enzymes or receptors, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
6-Methoxypicolinic acid: Lacks the amino group at the third position, making it less versatile in certain chemical reactions.
3-Amino-2-picolinic acid: Lacks the methoxy group at the sixth position, affecting its binding properties and reactivity.
Uniqueness: 3-Amino-6-methoxypicolinic acid is unique due to the presence of both the amino and methoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to its analogs.
Properties
IUPAC Name |
3-amino-6-methoxypyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAPSAVXCBGGBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342221 | |
Record name | 3-Amino-6-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870971-19-0 | |
Record name | 3-Amino-6-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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